(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Description
(2-Chloro-4-fluorophenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16ClFN2O2 and its molecular weight is 334.78. The purity is usually 95%.
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Scientific Research Applications
Potential in Neuropathic Pain Management
A study by Colpaert et al. (2004) highlighted the compound's role in addressing neuropathic pain through the activation of 5-HT1A receptors. Their research demonstrated that a selective, high-efficacy 5-HT(1A) receptor agonist significantly mitigated allodynia in rats with spinal cord injury, suggesting a promising avenue for therapeutic intervention in pathological pain through serotonin receptor modulation (Colpaert et al., 2004).
Antidepressant Potential
Vacher et al. (1999) explored novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, identifying compounds with enhanced oral activity and potential antidepressant properties. Their findings contribute to the understanding of how structural modifications, including the introduction of a fluorine atom, can significantly improve the pharmacological profile of compounds targeting the serotonin system, offering insights into the design of more effective antidepressants (Vacher et al., 1999).
Analgesic Effects Beyond Neuropathic Pain
Further research by Deseure et al. (2002) on the 5-HT(1A) receptor agonists F 13640 and F 13714 demonstrated their efficacy in reducing hyperresponsiveness in a rat model of trigeminal neuropathic pain. This suggests that compounds activating the 5-HT(1A) receptor could offer broad analgesic properties, extending their potential therapeutic use to conditions like trigeminal neuralgia (Deseure et al., 2002).
Structural and Molecular Insights
The molecular and crystal structure analysis of related compounds, as conducted by Lakshminarayana et al. (2009), provides valuable information on the chemical properties and interaction potentials of fluoro-phenyl piperidinyl methanones. Such structural insights are crucial for the further development and optimization of compounds for medical applications (Lakshminarayana et al., 2009).
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-16-11-12(19)1-2-15(16)17(22)21-9-5-14(6-10-21)23-13-3-7-20-8-4-13/h1-4,7-8,11,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMROGWHPSYHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.